molecular formula C21H27N5O4S B8057708 glipizide

glipizide

Cat. No.: B8057708
M. Wt: 445.5 g/mol
InChI Key: CQEZFYOXEYDLJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glipizide involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonylurea derivative .

Industrial Production Methods: In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of solvents like dimethylformamide and catalysts to facilitate the reactions. The final product is purified through recrystallization and other techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Glipizide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Glipizide has a wide range of applications in scientific research:

Mechanism of Action

Glipizide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting the ATP-sensitive potassium channels on the beta cell membrane. This inhibition leads to cell depolarization and the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique among sulfonylureas due to its rapid absorption and onset of action, as well as its relatively short half-life. This reduces the risk of long-lasting hypoglycemia, making it a safer option for many patients .

Properties

IUPAC Name

3-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-N-(5-methylpyrazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-15-13-23-19(14-22-15)25-20(27)12-9-16-7-10-18(11-8-16)31(29,30)26-21(28)24-17-5-3-2-4-6-17/h7-8,10-11,13-14,17H,2-6,9,12H2,1H3,(H,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEZFYOXEYDLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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